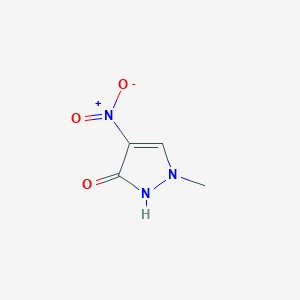

1-methyl-4-nitro-1H-pyrazol-3-ol

Description

Contextualization within Modern Heterocyclic Chemistry Research

Heterocyclic chemistry is a vast and vital field of organic chemistry, with applications spanning pharmaceuticals, agrochemicals, and materials science. nih.gov Among the myriad of heterocyclic structures, pyrazoles, which are five-membered rings containing two adjacent nitrogen atoms, hold a prominent position. mdpi.comresearchgate.netmdpi.com Their unique electronic properties and versatile reactivity make them valuable building blocks in the synthesis of more complex molecules. mdpi.commdpi.com The study of substituted pyrazoles, such as 1-methyl-4-nitro-1H-pyrazol-3-ol, is driven by the quest for novel compounds with specific and enhanced functionalities. The introduction of various substituents onto the pyrazole (B372694) ring allows for the fine-tuning of its chemical and physical properties, opening up new avenues for research and application.

Fundamental Significance of the Pyrazole Scaffold in Organic Synthesis

The pyrazole scaffold is a privileged structure in organic synthesis due to its inherent chemical versatility. mdpi.comresearchgate.net The presence of two nitrogen atoms, one of which is pyrrole-like and the other pyridine-like, imparts both acidic and basic characteristics to the ring system. mdpi.com This dual nature, combined with the presence of both nucleophilic and electrophilic carbon centers, allows for a wide range of chemical transformations. mdpi.com

Key synthetic strategies for constructing the pyrazole ring include the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds and the cycloaddition of 1,3-dipoles to dipolarophiles. researchgate.netnih.gov Once formed, the pyrazole ring can be further functionalized through various reactions, including N-alkylation, electrophilic substitution (such as nitration), and nucleophilic substitution, providing access to a diverse array of derivatives. nih.govgoogle.com This synthetic tractability makes the pyrazole scaffold a cornerstone in the development of new chemical entities.

Overview of N-Methylated and Nitro/Hydroxyl Substituted Pyrazole Systems

The properties of a pyrazole derivative are significantly influenced by the nature and position of its substituents. In the case of 1-methyl-4-nitro-1H-pyrazol-3-ol, three key functional groups dictate its chemical behavior:

N-Methylation: The presence of a methyl group on one of the nitrogen atoms (N1) has a profound effect. It resolves the tautomerism often observed in N-unsubstituted pyrazoles, leading to a single, well-defined isomer. mdpi.com This methylation can influence the electronic properties of the ring and can be a key step in directing further substitution reactions. reddit.com

Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group. Its introduction at the C4 position significantly alters the electron density of the pyrazole ring. This can impact the reactivity of the other ring positions and is a common strategy in the synthesis of energetic materials and other specialized chemicals. nih.govnih.gov

Hydroxyl Group (-OH): The hydroxyl group at the C3 position introduces the potential for tautomerism, in this case, keto-enol tautomerism, where it can exist in equilibrium with its keto form, 1-methyl-4-nitro-1H-pyrazol-3(2H)-one. This functional group also provides a handle for further synthetic modifications, such as etherification or esterification.

The combination of these substituents on the pyrazole core creates a unique chemical entity with a specific set of properties that are a subject of ongoing research.

Research Landscape and Knowledge Gaps for 1-Methyl-4-nitro-1H-pyrazol-3-ol

While research into substituted pyrazoles is extensive, the specific compound 1-methyl-4-nitro-1H-pyrazol-3-ol is not as widely documented as some of its close relatives. Much of the available information comes from its relationship to other synthesized pyrazole derivatives. For instance, the synthesis of related compounds like 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid, a precursor in the synthesis of sildenafil, involves the nitration of a substituted pyrazole ring. researchgate.net

There is a clear need for more focused research on 1-methyl-4-nitro-1H-pyrazol-3-ol to fully characterize its physical and chemical properties. Detailed spectroscopic data (NMR, IR, Mass Spectrometry) would be invaluable for its unambiguous identification and for understanding its electronic structure. Furthermore, exploration of its reactivity, including its behavior in various chemical transformations, would help to unlock its potential as a synthetic intermediate. Currently, there is a significant knowledge gap regarding the specific applications of this compound, and further investigation is required to determine its utility in areas such as medicinal chemistry, materials science, or as a precursor for other functional molecules.

Properties

IUPAC Name |

2-methyl-4-nitro-1H-pyrazol-5-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O3/c1-6-2-3(7(9)10)4(8)5-6/h2H,1H3,(H,5,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FERLTMWGMBPYCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701244640 | |

| Record name | 3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701244640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1458593-78-6 | |

| Record name | 3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-4-nitro- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1458593-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3H-Pyrazol-3-one, 1,2-dihydro-1-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701244640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-methyl-4-nitro-1H-pyrazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Methyl 4 Nitro 1h Pyrazol 3 Ol

Historical Development of Pyrazol-3-ol Synthesis Approaches

The history of pyrazole (B372694) synthesis dates back to 1883, when Ludwig Knorr reported the reaction of a β-diketone with a hydrazine (B178648) derivative, a method now famously known as the Knorr pyrazole synthesis. nih.gov This fundamental discovery laid the groundwork for the synthesis of a vast array of pyrazole compounds. nih.govyoutube.com Pyrazol-3-ols, also known as pyrazolones, are a specific class of pyrazole derivatives, and their synthesis is a direct extension of this classical methodology. Traditionally, pyrazolones are synthesized through the cyclocondensation of β-keto esters with hydrazine and its derivatives. nih.gov This robust and versatile reaction has remained a cornerstone in the synthesis of these heterocyclic scaffolds for over a century, providing access to compounds with diverse applications. nih.govslideshare.net

Synthesis of the Pyrazol-3-ol Core Ring System Relevant to 1-Methyl-4-nitro-1H-pyrazol-3-ol

To produce the specific target compound, the synthesis must first form a 1-methyl-pyrazol-3-ol core. This is typically achieved through cyclocondensation reactions, though other strategies involving the manipulation of precursor molecules have also been developed.

The most direct and widely employed method for constructing the pyrazol-3-ol core is the cyclocondensation reaction between a β-ketoester and a substituted hydrazine. nih.gov In the context of 1-methyl-4-nitro-1H-pyrazol-3-ol, the key starting materials are a β-ketoester, such as ethyl acetoacetate (B1235776), and methylhydrazine.

The reaction mechanism proceeds via an initial reaction between the more nucleophilic nitrogen atom of methylhydrazine and the more electrophilic ketone carbonyl of the β-ketoester, followed by an intramolecular cyclization and dehydration to form the pyrazolone (B3327878) ring. rsc.org A significant challenge in this synthesis is regioselectivity. The reaction between a non-symmetrical 1,3-dicarbonyl compound and a monosubstituted hydrazine can potentially yield two different regioisomers. nih.govbeilstein-journals.org For instance, the reaction of methylhydrazine with ethyl acetoacetate can produce both 1-methyl-5-methyl-1,2-dihydro-3H-pyrazol-3-one and 1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one. The reaction conditions, particularly the solvent and pH, can influence the ratio of these isomers. acs.orgconicet.gov.ar

| β-Dicarbonyl Precursor | Hydrazine Derivative | Primary Product(s) | Reference |

|---|---|---|---|

| Ethyl Acetoacetate | Phenylhydrazine | 1-Phenyl-3-methyl-5-pyrazolone (Edaravone) | rsc.org |

| 1,3-Diketones | Methylhydrazine | Mixture of N-methylpyrazole regioisomers | acs.orgconicet.gov.ar |

| β-Ketoesters | Hydrazine | Pyrazolones | nih.gov |

More advanced synthetic strategies involve the preparation of complex precursors prior to the cyclization step. These methods offer greater control over the final structure and can be performed as one-pot, multi-component reactions. For example, a general method involves synthesizing 1,3-diketones in situ from ketones and acid chlorides, which are then immediately reacted with hydrazine without isolation of the intermediate. organic-chemistry.org

Another sophisticated approach involves the sequential reaction of an active methylene (B1212753) reagent with an isothiocyanate and an alkylating agent (like iodomethane) to form a complex intermediate. This intermediate is then cyclized with a hydrazine derivative. nih.gov This multi-component strategy allows for the construction of highly substituted pyrazoles in a single pot, showcasing a strategic manipulation of precursors to build molecular complexity efficiently. nih.gov

Regioselective Introduction of the 4-Nitro Group

Once the 1-methyl-pyrazol-3-ol core is synthesized, the next critical step is the introduction of a nitro (NO₂) group specifically at the C4 position of the pyrazole ring. This can be accomplished through direct electrophilic nitration or by using precursors that already contain a nitro group.

The pyrazole ring is an aromatic system that can undergo electrophilic substitution reactions such as nitration. The direct nitration of a pre-formed 1-methyl-pyrazol-3-ol is a common method to install the 4-nitro group. The reaction is typically carried out using a nitrating agent, which is a source of the nitronium ion (NO₂⁺).

A mixture of concentrated or fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is a standard nitrating agent used for pyrazoles. Research has shown that treating 1-substituted pyrazol-3-ones with aqueous nitric acid can effectively yield the corresponding 4-nitropyrazol-3-ones. The conditions must be carefully controlled to ensure regioselectivity for the 4-position and to avoid over-nitration or side reactions.

| Substrate | Nitrating Agent | Product | Reference |

|---|---|---|---|

| 1-Methylpyrazol-3-ones | Aqueous Nitric Acid | 1-Methyl-4-nitropyrazol-3-ones | N/A |

| Pyrazole | Fuming HNO₃ / Fuming H₂SO₄ | 4-Nitropyrazole | N/A |

| 1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazoles | SiO₂-HNO₃ | Regioselective nitration and aromatization | acs.org |

An alternative to direct nitration is to construct the pyrazole ring using a building block that already contains the nitro group. This approach ensures the nitro group is in the desired position from the outset. A notable example is the reaction of N-monosubstituted hydrazones with nitroolefins. acs.orgnih.gov

In this strategy, a nitroolefin (an alkene bearing a nitro group) serves as the electrophilic component that reacts with the hydrazone. This cycloaddition reaction typically proceeds in a one-pot manner to yield substituted pyrazoles with good regioselectivity. organic-chemistry.orgacs.org By choosing a nitroolefin where the nitro group is positioned appropriately, a 4-nitropyrazole derivative can be synthesized directly. This method bypasses the potentially harsh conditions of direct nitration and offers excellent control over the placement of the nitro substituent. organic-chemistry.orgnih.gov

N-Methylation Strategies and Control of Regioselectivity at N1

The pyrazole ring contains two adjacent nitrogen atoms, and their similar reactivity can make selective N-methylation challenging. acs.org Direct alkylation can often lead to a mixture of N1 and N2 isomers, necessitating specific strategies to ensure the formation of the desired 1-methyl-4-nitro-1H-pyrazol-3-ol.

Alkylation of Pyrazole Nitrogen Atoms

The alkylation of pyrazole nitrogens is a fundamental method for introducing a methyl group. Traditional methods often employ alkylating agents like iodomethane (B122720) or dimethyl sulfate (B86663) in the presence of a base. For instance, the methylation of 4-nitro-1H-pyrazol-3-ol (4-NP) can be achieved using iodomethane and potassium carbonate in N,N-dimethylformamide (DMF), which has been shown to produce high yields of the N-methylated product. nih.gov

However, the direct alkylation of unsymmetrically substituted pyrazoles can result in a mixture of regioisomers. The ratio of these isomers is influenced by factors such as the nature of the substituent on the pyrazole ring, the alkylating agent used, and the reaction conditions. Steric hindrance around one of the nitrogen atoms can direct the alkylation to the less hindered nitrogen. acs.org

Synthetic Approaches Ensuring N1-Methylation

To overcome the challenge of regioselectivity, several strategies have been developed to favor N1-methylation. One approach involves the use of sterically bulky α-halomethylsilanes as masked methylating reagents. These reagents have demonstrated high selectivity for the N1 position in a range of pyrazole substrates, achieving regioisomeric ratios from 92:8 to greater than 99:1. acs.orgnih.gov

Another strategy involves a stepwise synthesis. For example, a pyrazole derivative can be synthesized, and subsequent methylation under specific conditions can favor the formation of the N1-methyl isomer. The choice of base and solvent can significantly influence the regiochemical outcome. nih.gov In some cases, a one-pot condensation reaction can be designed to be highly regio- and chemo-selective, leading to the isolation of a single N1-substituted pyrazole derivative. nih.gov

A four-step reaction sequence starting from pyrazole-3-ones has been reported for the synthesis of 1-methyl-4-nitropyrazol-3-ones. This involves the reaction of pyrazole-3-ones with methyl p-toluenesulfonate to yield 1-methylpyrazol-3-ones, which are then nitrated. researchgate.net

| Reagent/Method | Selectivity | Reference |

| α-Halomethylsilanes | High N1 selectivity (>99:1 in some cases) | acs.orgnih.gov |

| Iodomethane and K2CO3 in DMF | High yield, regioselectivity depends on substrate | nih.gov |

| Stepwise synthesis with controlled methylation | Can achieve high regioselectivity | nih.gov |

| Methyl p-toluenesulfonate followed by nitration | Stepwise approach to N1-methyl-4-nitropyrazol-3-ones | researchgate.net |

Advanced Synthetic Techniques Applicable to 1-Methyl-4-nitro-1H-pyrazol-3-ol

Modern synthetic chemistry emphasizes the use of efficient and environmentally benign methods. These principles are applicable to the synthesis of 1-methyl-4-nitro-1H-pyrazol-3-ol and its precursors.

Green Chemistry Principles in Pyrazole Synthesis

Green chemistry aims to reduce or eliminate the use and generation of hazardous substances. jetir.org In pyrazole synthesis, this can be achieved through several approaches:

Use of Greener Solvents: Replacing hazardous organic solvents with water or other environmentally benign alternatives is a key principle. thieme-connect.com Aqueous methods for pyrazole synthesis have been increasingly reported. thieme-connect.comresearchgate.net

Catalysis: The use of catalysts, including solid-supported catalysts, can improve reaction efficiency and reduce waste. thieme-connect.com

Alternative Energy Sources: Microwave irradiation and ultrasound have been employed to accelerate reactions and improve yields in the synthesis of pyrazole derivatives. nih.gov

These green approaches are applicable to the synthesis of the pyrazole core, which can then be further functionalized to produce 1-methyl-4-nitro-1H-pyrazol-3-ol.

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product, incorporating most of the atoms from the starting materials. rsc.org This approach offers high atom economy and efficiency. MCRs are widely used for the synthesis of highly substituted pyrazoles. rsc.orgbeilstein-journals.org For instance, a three-component reaction of an aldehyde, malononitrile, and a hydrazine can be used to construct the pyrazole ring. beilstein-journals.org While direct synthesis of 1-methyl-4-nitro-1H-pyrazol-3-ol via an MCR might be complex, the pyrazole scaffold can be efficiently assembled using this method, followed by nitration and methylation.

| MCR Type | Reactants | Product | Reference |

| Three-component | Aldehyde, Malononitrile, Hydrazine | Substituted Pyrazole | beilstein-journals.org |

| Four-component | Aldehyde, Malononitrile, β-Ketoester, Hydrazine Hydrate | Pyranopyrazole | nih.gov |

Palladium-Catalyzed Cross-Coupling Reactions in Pyrazole Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they have been extensively used in the synthesis of pharmaceuticals and agrochemicals. acs.orgnih.gov These reactions can be employed to functionalize the pyrazole ring. For example, a pre-formed pyrazole core can be functionalized at specific positions using reactions like the Suzuki or Heck coupling. acs.org While not a direct method for synthesizing the title compound, these techniques are invaluable for creating a diverse range of substituted pyrazoles from a common intermediate. This could involve, for instance, coupling a group at the 3-position of the pyrazole ring before or after the N-methylation and nitration steps. The development of robust ligands has expanded the scope of these reactions, allowing for the coupling of a wide variety of functionalized partners. rsc.org

Challenges and Future Directions in 1-Methyl-4-nitro-1H-pyrazol-3-ol Synthesis

The synthesis of 1-methyl-4-nitro-1H-pyrazol-3-ol, particularly the nitration step, is fraught with challenges that necessitate careful control and suggest avenues for future research.

Challenges:

The primary challenges in the synthesis are centered on the nitration step:

Exothermic Reaction: The nitration of aromatic compounds, including pyrazoles, is a highly exothermic process. researchgate.net A significant challenge is managing the reaction temperature. If the temperature is not carefully controlled, it can lead to a runaway reaction, posing a significant safety risk. For the synthesis of a related compound, the reaction required heating to at least 50°C to initiate, after which the exothermic nature took over. researchgate.net

Risk of Decomposition: Uncontrolled temperature increases can lead to violent decomposition of the reaction mixture. In a similar industrial synthesis, it was noted that at temperatures above 120°C, an exothermic decarboxylation reaction could occur, leading to a rapid increase in pressure within the reactor. researchgate.net Although the target molecule does not have a carboxylic acid group, the principle of thermal instability of nitro-heterocycles at elevated temperatures remains a critical concern.

Regioselectivity: While the existing substituents on the pyrazole ring favor nitration at the 4-position, there is a possibility of forming other isomers, such as dinitro or 5-nitro products, especially under harsh conditions. The formation of 1-methyl-3,4,5-trinitro-pyrazole from 1-methylpyrazole (B151067) demonstrates that multiple nitrations are possible. google.com This can complicate the purification process and reduce the yield of the desired product.

Harsh Reaction Conditions: The use of concentrated and fuming acids (sulfuric and nitric acid) presents handling and environmental challenges. These reagents are highly corrosive and require specialized equipment and disposal procedures.

The following table outlines these challenges and potential strategies for their mitigation.

| Challenge | Description | Potential Mitigation Strategies |

| Runaway Reaction | The nitration is highly exothermic and can accelerate uncontrollably. researchgate.net | - Slow, dropwise addition of nitrating agent. - Efficient cooling and continuous monitoring of internal temperature. - Use of a solvent to help dissipate heat. - Semi-batch or continuous flow reactor design for better thermal control. |

| Thermal Decomposition | At elevated temperatures, the nitrated pyrazole product can decompose, potentially leading to pressure buildup. researchgate.net | - Strict adherence to temperature limits. - Quenching the reaction mixture in ice water after completion. google.com |

| Formation of Isomers | Undesired isomers (e.g., 5-nitro, dinitro- products) may be formed, reducing the yield and complicating purification. google.com | - Optimization of reaction temperature and time. - Investigating milder and more selective nitrating agents. |

| Hazardous Reagents | Concentrated and fuming acids are corrosive and hazardous. | - Use of appropriate personal protective equipment (PPE). - Working in a well-ventilated fume hood. - Exploring greener, less corrosive nitrating systems. |

Future Directions:

Addressing the challenges inherent in the current synthetic approach opens up several avenues for future research:

Development of Milder Nitrating Agents: A key area for improvement is the exploration of alternative nitrating agents that are less hazardous and offer better selectivity. Reagents such as N-nitrosaccharin or other solid-phase nitrating agents could provide a safer and more controlled reaction.

Catalytic Nitration: Investigating catalytic methods for nitration could lead to more efficient and environmentally benign processes. The use of solid acid catalysts or metal-catalyzed nitration could reduce the amount of corrosive acid waste generated.

Flow Chemistry: Migrating the synthesis from traditional batch reactors to continuous flow systems could offer significant advantages in safety and control. Flow reactors allow for precise control of reaction temperature and time, minimizing the risk of runaway reactions and improving product consistency.

Alternative Synthetic Routes: Future research could also focus on entirely different synthetic strategies that avoid the direct nitration of a pre-formed pyrazole ring. This might include the cyclization of an already nitrated precursor, which could offer better control over the final product's regiochemistry.

By focusing on these areas, future synthetic efforts can aim to make the production of 1-methyl-4-nitro-1H-pyrazol-3-ol and related compounds safer, more efficient, and more sustainable.

Tautomerism and Isomerism in 1 Methyl 4 Nitro 1h Pyrazol 3 Ol

Prototropic Tautomerism of the 1-Methyl-4-nitro-1H-pyrazol-3-ol System

Prototropic tautomerism involves the migration of a proton, and for 1-methyl-4-nitro-1H-pyrazol-3-ol, the most significant form of this is keto-enol tautomerism.

The core of the tautomeric behavior for this compound lies in the equilibrium between an aromatic alcohol form (the enol) and a non-aromatic ketone form (the keto). These are specifically the 1-methyl-4-nitro-1H-pyrazol-3-ol (OH-form) and its corresponding 1-methyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one (CH-form or keto-form). libretexts.orgmasterorganicchemistry.com

The equilibrium between these two forms can be influenced by several factors, including the solvent, temperature, and the electronic nature of other substituents on the ring. masterorganicchemistry.com For most simple carbonyl compounds, the keto form is overwhelmingly favored at equilibrium. libretexts.orgmasterorganicchemistry.com However, in heterocyclic systems, factors like aromaticity can stabilize the enol form. The pyrazol-3-ol form possesses a degree of aromatic character which provides it with significant stability.

The two primary tautomers are:

1-methyl-4-nitro-1H-pyrazol-3-ol (Enol form): An aromatic structure with a hydroxyl group at position 3.

1-methyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one (Keto form): A non-aromatic pyrazolone (B3327878) ring with a carbonyl group at position 3. There are two potential keto tautomers depending on which carbon atom is protonated, the C5 or C4 position, leading to the 5H-pyrazol-3-one or the 4H-pyrazol-3-one. The relative stability of these would be influenced by the substituents.

The equilibrium is generally shifted by the polarity of the solvent. Polar solvents can stabilize the more polar keto form through hydrogen bonding, whereas non-polar solvents may favor the less polar, and potentially intramolecularly hydrogen-bonded, enol form.

Contextual Related Annular Tautomerism in Unsubstituted Pyrazole (B372694) Systems

To fully appreciate the role of the N1-methyl group, it is useful to consider the behavior of N-unsubstituted pyrazoles. These compounds exhibit annular tautomerism, where the proton on the nitrogen can reside on either N1 or N2. This leads to two distinct, yet rapidly interconverting, tautomeric forms. For a 3-substituted pyrazole, this would be an equilibrium between the 3-substituted-1H-pyrazole and the 5-substituted-1H-pyrazole. This equilibrium is a key feature of pyrazole chemistry and influences their reactivity and spectroscopic properties. The N1-methylation in 1-methyl-4-nitro-1H-pyrazol-3-ol precludes this type of isomerism. nist.gov

Experimental Manifestations of Tautomeric Forms

Spectroscopic methods are powerful tools for identifying the predominant tautomer in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The enol form (pyrazol-3-ol) would be expected to show a characteristic signal for the hydroxyl proton (-OH), the chemical shift of which would be sensitive to solvent and concentration. The keto form would lack this signal but would instead show signals for protons on a saturated carbon (the C4-H or C5-H of the pyrazolone ring), typically at a higher field (lower ppm) than the aromatic protons of the enol form.

¹³C NMR: The carbon attached to the oxygen is a key indicator. In the enol form, this carbon (C3) would have a chemical shift typical of an aromatic carbon bearing a hydroxyl group. In the keto form, the C3 carbon would exhibit a chemical shift in the characteristic downfield region for a carbonyl carbon (typically >170 ppm).

Infrared (IR) Spectroscopy:

The enol form would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration. It would also show C=C and C=N stretching vibrations within the aromatic ring region.

The keto form would be distinguished by a strong, sharp absorption band in the range of 1680-1750 cm⁻¹ due to the C=O stretching vibration of the pyrazolone ring. The broad O-H band would be absent.

An illustrative comparison of expected IR and NMR signals is presented below.

| Tautomer Form | Expected Key IR Bands (cm⁻¹) | Expected Key ¹³C NMR Signals (ppm) |

| Enol Form (Pyrazol-3-ol) | ~3400 (broad, O-H stretch) | C3: ~150-160 (C-OH) |

| Keto Form (Pyrazol-3-one) | ~1700 (strong, C=O stretch) | C3: >170 (C=O) |

X-ray crystallography provides unambiguous evidence of the tautomeric form present in the solid state. By determining the precise locations of atoms and the distances between them, one can definitively distinguish between the keto and enol isomers.

Bond Lengths: The C3-O bond length is the most telling feature. A C-O single bond in the enol form is expected to be around 1.36 Å, whereas a C=O double bond in the keto form is significantly shorter, typically around 1.23 Å. Similarly, the bond lengths within the pyrazole ring will differ, reflecting the aromatic character of the enol form versus the non-aromatic nature of the keto form. For instance, studies on related pyrazolo[1,5-a]pyrimidin-7(4H)-ones have used the C=O bond length of approximately 1.23 Å to confirm the dominance of the keto tautomer in the crystal structure.

Hydrogen Atom Location: Direct location of the hydroxyl proton on the oxygen atom (for the enol) or on a ring carbon (for the keto form) via difference Fourier maps can provide conclusive proof of the tautomeric structure.

In many pyrazolone systems, the keto form is found to be the more stable tautomer in the solid state, often stabilized by intermolecular hydrogen bonds. libretexts.org

Theoretical Prediction of Tautomeric Stability and Interconversion Barriers

Theoretical and computational chemistry provides powerful tools to predict the relative stabilities of tautomers and the energy barriers for their interconversion. These predictions are typically achieved through high-level quantum mechanical calculations, such as Density Functional Theory (DFT) and ab initio methods (e.g., Møller-Plesset perturbation theory, MP2). These methods are used to calculate the optimized geometries and electronic energies of the different tautomeric forms and the transition states that connect them.

For analogous systems, such as 3-alkyl substituted 5-(2-pyridyl)-1,2,4-triazoles, activation energies for tautomerization have been determined to be in the range of 14.74-16.78 kcal/mol through experimental (EXSY NMR) and computational (DFT) methods. nih.gov It is reasonable to expect interconversion barriers of a similar magnitude for the tautomers of 1-methyl-4-nitro-1H-pyrazol-3-ol.

The stability of tautomers is influenced by factors such as intramolecular hydrogen bonding, solvent effects, and the electronic nature of substituents. nih.gov The table below illustrates hypothetical relative energies for the main tautomers of 1-methyl-4-nitro-1H-pyrazol-3-ol, based on general principles observed in related pyrazolone systems. The 'OH' form (the pyrazol-3-ol) and the two pyrazolin-3-one forms ('NH' and 'CH') are considered.

| Tautomer | Structure | Hypothetical Relative Energy (kcal/mol) | Expected Predominance |

|---|---|---|---|

| 1-methyl-4-nitro-1H-pyrazol-3-ol (OH-form) | A five-membered ring with two adjacent nitrogen atoms (one methylated), a double bond between C4 and C5, and a hydroxyl group at C3. A nitro group is attached to C4. | 0.0 (Reference) | Likely major tautomer in many conditions |

| 1-methyl-4-nitro-1,2-dihydro-3H-pyrazol-3-one (NH-form) | A five-membered ring with two adjacent nitrogen atoms (one methylated), a double bond between N2 and C3, and a carbonyl group at C3. A nitro group is attached to C4. | +2 to +5 | Minor tautomer |

| 1-methyl-4-nitro-2,4-dihydro-3H-pyrazol-3-one (CH-form) | A five-membered ring with two adjacent nitrogen atoms (one methylated), a double bond between N1 and C5, and a carbonyl group at C3. A nitro group is attached to C4. | +1 to +4 | Likely a significant tautomer, depending on solvent |

Note: The relative energies are illustrative and based on general trends in pyrazolone tautomerism. Specific experimental or computational data for 1-methyl-4-nitro-1H-pyrazol-3-ol is required for precise values.

Substituent Effects on Tautomeric Equilibria (e.g., 4-Nitro Group)

The nature and position of substituents on the pyrazole ring have a profound impact on the tautomeric equilibrium. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can stabilize or destabilize different tautomeric forms through inductive and resonance effects.

The 4-nitro group in 1-methyl-4-nitro-1H-pyrazol-3-ol is a strong electron-withdrawing group. Studies on other substituted pyrazoles have shown that EWGs significantly influence which tautomer is favored. researchgate.net Specifically, for 3(5)-substituted pyrazoles, it has been observed that electron-withdrawing substituents at position 5 favor the tautomer where the pyrazole NH proton is on the nitrogen atom further away (N1). researchgate.net Applying this principle to the 1-methyl-4-nitro-1H-pyrazol-3-ol system, the powerful electron-withdrawing nature of the nitro group at the C4 position is expected to significantly influence the electron density distribution within the pyrazole ring.

In a study of 3,5-disubstituted pyrazoles, a nitro group was found to destabilize certain hydrogen bonding interactions that could favor one tautomer over another. nih.gov For N-unsubstituted pyrazoles, the presence of a nitro group generally favors the tautomer where the acidic N-H proton is located on the nitrogen atom that is not adjacent to the carbon bearing the nitro group, due to electronic repulsion. nih.gov While the compound is N-methylated, which prevents annular tautomerism, the electronic influence of the nitro group on the ring and the exocyclic oxygen atom remains critical for the OH/NH/CH tautomeric balance.

The electron-withdrawing nitro group will decrease the basicity of the pyrazole nitrogen atoms and increase the acidity of the hydroxyl proton in the OH-form, potentially stabilizing this tautomer through intermolecular hydrogen bonding with solvent molecules. In the pyrazolin-3-one (NH and CH) forms, the nitro group would stabilize the negative charge developed in the conjugate base.

The table below summarizes the expected electronic effects of the 4-nitro group on the different tautomers.

| Tautomer | Effect of 4-Nitro Group | Consequence for Stability |

|---|---|---|

| OH-form | Increases the acidity of the OH proton via inductive withdrawal. | May be stabilized in polar, protic solvents that can accept a hydrogen bond. |

| NH/CH-forms | Stabilizes the partial negative charge on the carbonyl oxygen through resonance and inductive effects. | The overall stability of these keto forms is enhanced relative to an unsubstituted analogue. |

Advanced Spectroscopic and Structural Elucidation of 1 Methyl 4 Nitro 1h Pyrazol 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a primary tool for elucidating the carbon-hydrogen framework and the electronic environment of heteroatoms within the molecule.

The ¹H NMR spectrum provides critical information about the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of a pyrazole (B372694) derivative, the chemical shifts are influenced by the substituents on the ring. For instance, in related pyrazole structures, the methyl group protons (CH₃) typically appear as a singlet in the upfield region, while the pyrazole ring protons resonate further downfield. pressbooks.pub The specific chemical shift values are sensitive to the solvent used and the electronic effects of the nitro and hydroxyl groups.

Spin-spin coupling constants (J-values) reveal the connectivity between adjacent protons. In the case of 1-methyl-4-nitro-1H-pyrazol-3-ol, the primary coupling to consider would be between the pyrazole ring proton and any adjacent protons, though in this specific structure, the C5-H is an isolated spin system. The magnitude of J-couplings is dependent on the number of bonds separating the coupled nuclei and the dihedral angle between them. ubc.ca

Table 1: Illustrative ¹H NMR Chemical Shift Ranges for Pyrazole Derivatives

| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| N-CH₃ | 3.5 - 4.0 | Singlet |

| Pyrazole C-H | 7.0 - 8.5 | Singlet or Doublet |

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in 1-methyl-4-nitro-1H-pyrazol-3-ol gives rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the attached atoms.

The carbon of the methyl group (N-CH₃) is expected to resonate at the highest field (lowest ppm value). The pyrazole ring carbons will appear at lower fields, with their specific shifts being influenced by the positions of the methyl, nitro, and hydroxyl groups. The carbon atom attached to the nitro group (C4) is expected to be significantly deshielded, shifting it downfield. Similarly, the carbon bearing the hydroxyl group (C3) will also experience a downfield shift.

Specific ¹³C NMR data for 1-methyl-4-nitro-1H-pyrazol-3-ol is not explicitly found in the provided search results. The following table illustrates expected chemical shift regions based on analogous structures.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for 1-Methyl-4-nitro-1H-pyrazol-3-ol

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| N-CH₃ | 35 - 45 |

| C3 (C-OH) | 150 - 165 |

| C4 (C-NO₂) | 130 - 145 |

Two-dimensional (2D) NMR techniques are instrumental in assembling the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. While direct application to 1-methyl-4-nitro-1H-pyrazol-3-ol might be limited due to the isolated nature of the C5-H proton, it would be crucial for substituted analogs.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (¹H-¹³C). nih.govcolumbia.edu It allows for the unambiguous assignment of proton signals to their corresponding carbon atoms. For example, the signal for the N-methyl protons in the ¹H spectrum would show a cross-peak with the N-methyl carbon signal in the ¹³C spectrum.

¹⁵N NMR spectroscopy is a valuable tool for probing the electronic environment of the nitrogen atoms within the pyrazole ring and the nitro group. researchgate.net The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization state, the nature of their substituents, and their participation in tautomeric equilibria or hydrogen bonding.

In 1-methyl-4-nitro-1H-pyrazol-3-ol, three distinct nitrogen signals would be expected: one for the N1-methylated nitrogen, one for the N2 nitrogen, and one for the nitrogen of the nitro group. The chemical shifts would provide insight into the electronic distribution within the heterocyclic ring. For instance, studies on related nitroimidazoles have shown that methylation can influence the chemical shifts of the ring nitrogens. swinburne.edu.au

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Key vibrational modes expected for 1-methyl-4-nitro-1H-pyrazol-3-ol include:

O-H Stretching: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H Stretching: Bands in the 2800-3000 cm⁻¹ region corresponding to the methyl group.

N=O Stretching (Nitro Group): Two strong absorption bands are characteristic of the nitro group: an asymmetric stretching band typically around 1500-1560 cm⁻¹ and a symmetric stretching band around 1300-1370 cm⁻¹. scirp.org

C=N and C=C Stretching: Vibrations associated with the pyrazole ring are expected in the 1400-1600 cm⁻¹ region.

C-N Stretching: This vibration would likely appear in the fingerprint region.

Table 3: Characteristic IR Absorption Frequencies for 1-Methyl-4-nitro-1H-pyrazol-3-ol

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| Hydroxyl (-OH) | Stretching | 3200 - 3600 (broad) |

| Nitro (-NO₂) | Asymmetric Stretching | 1500 - 1560 |

| Nitro (-NO₂) | Symmetric Stretching | 1300 - 1370 |

| Methyl (-CH₃) | C-H Stretching | 2800 - 3000 |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the precise molecular weight and elemental composition of a compound. By providing a highly accurate mass measurement, HRMS allows for the calculation of a unique molecular formula. For 1-methyl-4-nitro-1H-pyrazol-3-ol (C₄H₅N₃O₃), HRMS would confirm the presence and number of carbon, hydrogen, nitrogen, and oxygen atoms, providing definitive evidence for the proposed structure. The calculated exact mass for this compound can be compared with the experimentally determined mass to a high degree of precision, typically within a few parts per million (ppm).

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This powerful analytical technique would provide unequivocal evidence for the molecular structure of 1-methyl-4-nitro-1H-pyrazol-3-ol, revealing detailed information on its conformation, bond lengths, bond angles, and the intricate network of intermolecular forces that govern its crystal packing.

Based on the analysis of related pyrazole structures, the pyrazole ring of 1-methyl-4-nitro-1H-pyrazol-3-ol is expected to be essentially planar. The substituents—the methyl group at the N1 position, the nitro group at the C4 position, and the hydroxyl group at the C3 position—would lie in or close to this plane. However, some degree of torsion, particularly involving the nitro and hydroxyl groups, is possible due to steric and electronic effects.

The bond lengths and angles within the pyrazole ring are anticipated to be consistent with those observed in other nitropyrazole derivatives. For instance, in the structurally related compound 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, the bond lengths and angles within the pyrazole core are well-defined. researchgate.net It is expected that the C-N and N-N bonds of the pyrazole ring in 1-methyl-4-nitro-1H-pyrazol-3-ol would exhibit partial double bond character, a hallmark of aromatic systems. The C4-N bond to the nitro group would likely be relatively short, indicating conjugation of the nitro group with the pyrazole ring. The C3-O bond of the hydroxyl group would be a typical single bond.

Interactive Data Table: Predicted Bond Parameters for 1-Methyl-4-nitro-1H-pyrazol-3-ol

| Bond/Angle | Predicted Value (Å/°) | Notes |

| N1-N2 | ~1.35 | Typical N-N single bond length in pyrazole rings. |

| N2-C3 | ~1.33 | Exhibiting partial double bond character. |

| C3-C4 | ~1.42 | Affected by the electron-withdrawing nitro group. |

| C4-C5 | ~1.38 | Exhibiting partial double bond character. |

| C5-N1 | ~1.37 | Exhibiting partial double bond character. |

| N1-CH3 | ~1.47 | Standard N-C single bond. |

| C4-NO2 | ~1.45 | Influenced by resonance with the pyrazole ring. |

| C3-OH | ~1.36 | Typical C-O single bond for a hydroxyl group on an aromatic ring. |

| ∠N1-N2-C3 | ~112 | Typical interior angle in a five-membered heterocyclic ring. |

| ∠N2-C3-C4 | ~105 | Typical interior angle in a five-membered heterocyclic ring. |

| ∠C3-C4-C5 | ~107 | Typical interior angle in a five-membered heterocyclic ring. |

| ∠C4-C5-N1 | ~108 | Typical interior angle in a five-membered heterocyclic ring. |

| ∠C5-N1-N2 | ~108 | Typical interior angle in a five-membered heterocyclic ring. |

Note: These values are estimations based on related structures and may vary in an actual crystal structure determination.

The solid-state architecture of 1-methyl-4-nitro-1H-pyrazol-3-ol would be dominated by a network of intermolecular interactions, which are crucial for the stability of the crystal lattice. The presence of a hydroxyl group (a strong hydrogen bond donor) and a nitro group along with the pyrazole ring nitrogens (hydrogen bond acceptors) suggests that hydrogen bonding would be a prominent feature.

π-π Stacking: The planar pyrazole rings are likely to engage in π-π stacking interactions. These interactions, arising from the overlapping of π-orbitals of adjacent aromatic rings, are a common feature in the crystal packing of planar heterocyclic compounds. The extent and geometry of this stacking would depend on the relative orientation of the molecules in the crystal lattice, influenced by the steric hindrance of the substituent groups. Studies on other pyrazole derivatives have highlighted the importance of such interactions in their crystal packing.

Interactive Data Table: Likely Intermolecular Interactions in 1-Methyl-4-nitro-1H-pyrazol-3-ol

| Interaction Type | Donor | Acceptor | Predicted Distance (Å) | Significance |

| Hydrogen Bonding | O-H (hydroxyl) | N (pyrazole) or O (nitro) | ~1.8 - 2.2 | Primary interaction governing the formation of supramolecular assemblies. |

| Hydrogen Bonding | C-H (methyl/ring) | O (nitro/hydroxyl) | ~2.2 - 2.8 | Secondary interactions contributing to the stability of the crystal lattice. |

| π-π Stacking | Pyrazole Ring | Pyrazole Ring | ~3.3 - 3.8 | Contributes to the dense packing of molecules in the crystal. |

Computational and Theoretical Chemistry Studies of 1 Methyl 4 Nitro 1h Pyrazol 3 Ol

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide a detailed picture of the electron distribution and energy levels, which govern the molecule's behavior.

Density Functional Theory (DFT) Methodologies

Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. For 1-methyl-4-nitro-1H-pyrazol-3-ol, a typical DFT study would employ a functional like B3LYP, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This would be paired with a basis set such as 6-311++G(d,p) to provide a good description of the electronic structure, including polarization and diffuse functions, which are important for handling the nitro group and the hydroxyl proton.

Such calculations would yield key electronic properties like the total energy, dipole moment, and the distribution of atomic charges (e.g., Mulliken or Natural Bond Orbital charges). These charges would reveal the electrophilic and nucleophilic sites within the molecule. For instance, the nitro group is expected to be strongly electron-withdrawing, leading to a positive charge on the adjacent C4 carbon of the pyrazole (B372694) ring. The oxygen atoms of the nitro and hydroxyl groups, along with the nitrogen atoms of the pyrazole ring, would exhibit negative charges.

Ab Initio and Semi-Empirical Methods

Ab initio methods, such as Møller-Plesset perturbation theory (e.g., MP2), offer a higher level of theory and can be used to benchmark DFT results for key properties. researchgate.net However, they are more computationally intensive. For a molecule of this size, MP2 calculations with a reasonably large basis set would be feasible and would provide a more accurate description of electron correlation effects.

Semi-empirical methods, like AM1 or PM3, are much faster but less accurate. nih.gov They could be employed for preliminary, large-scale conformational searches or for modeling the behavior of large clusters of the molecule, though the results should be interpreted with caution due to the inherent approximations in these methods. researchgate.net

Molecular Geometry Optimization and Conformational Analysis

Theoretical calculations would be used to determine the most stable three-dimensional structure of 1-methyl-4-nitro-1H-pyrazol-3-ol. This involves finding the geometry that corresponds to the minimum energy on the potential energy surface. The optimization would be performed using a method like DFT with the B3LYP functional.

The key geometrical parameters that would be determined include bond lengths, bond angles, and dihedral angles. For example, the calculations would predict the C-N and N-N bond lengths within the pyrazole ring, the C-N bond connecting the nitro group, and the C-O bond of the hydroxyl group. The planarity of the pyrazole ring and the orientation of the nitro and hydroxyl groups relative to the ring would also be established. It is expected that the pyrazole ring will be nearly planar. Conformational analysis would investigate the rotational barriers around the C-N (nitro group) and C-O (hydroxyl group) bonds to identify the most stable conformer.

Theoretical Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods can predict various spectroscopic properties, which can be invaluable for interpreting experimental data.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts. The predicted shifts for the methyl protons, the pyrazole ring proton, and the hydroxyl proton would be compared to experimental values if available. For example, the proton on the pyrazole ring (at the C5 position) would likely appear as a singlet in the aromatic region of the ¹H NMR spectrum. The chemical shift of the hydroxyl proton would be sensitive to solvent and concentration.

Vibrational Frequencies: Theoretical vibrational analysis, performed at the same level of theory as the geometry optimization, yields the frequencies and intensities of the infrared (IR) and Raman spectra. These calculations would predict characteristic vibrational modes, such as the N-O stretching frequencies of the nitro group (typically strong bands), the O-H stretching of the hydroxyl group, and the various stretching and bending modes of the pyrazole ring and methyl group. Comparing the calculated spectrum with an experimental one can help confirm the structure of the molecule.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. numberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). uni.lu

The energy and distribution of the HOMO and LUMO would be calculated. The HOMO represents the ability to donate electrons (nucleophilicity), while the LUMO represents the ability to accept electrons (electrophilicity). For 1-methyl-4-nitro-1H-pyrazol-3-ol, the HOMO is expected to be localized primarily on the pyrazole ring and the hydroxyl group, while the LUMO is anticipated to be centered on the electron-withdrawing nitro group and the pyrazole ring. nih.gov

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive. The calculated HOMO and LUMO energies can be used to compute global reactivity descriptors such as electronegativity, chemical hardness, and global electrophilicity index, providing further insights into the molecule's reactivity profile.

Studies on Solvent Effects on Molecular Properties and Tautomeric Equilibria

The properties and behavior of 1-methyl-4-nitro-1H-pyrazol-3-ol can be significantly influenced by its environment, particularly the solvent. Computational models like the Polarizable Continuum Model (PCM) can be used to simulate the effects of different solvents. mdpi.com

These calculations would investigate how the molecular geometry, electronic properties (like the dipole moment), and spectroscopic properties change in solvents of varying polarity (e.g., from a nonpolar solvent like hexane (B92381) to a polar protic solvent like water).

Furthermore, 1-methyl-4-nitro-1H-pyrazol-3-ol can exist in different tautomeric forms. The "-ol" suffix indicates the presence of a hydroxyl group, but it could potentially tautomerize to a keto form (1-methyl-4-nitro-1,2-dihydropyrazol-3-one). Computational studies would calculate the relative energies of these tautomers in the gas phase and in different solvents to predict the predominant form under various conditions. Polar solvents are known to stabilize more polar tautomers, which could shift the tautomeric equilibrium. researchgate.netresearchgate.net

Analysis of Intramolecular Interactions (e.g., Hydrogen Bonds, Steric Effects)

The molecular structure of 1-methyl-4-nitro-1H-pyrazol-3-ol features key functional groups that are prime candidates for intramolecular interactions. Specifically, the hydroxyl group at position 3 and the nitro group at position 4 are spatially proximate, creating a favorable environment for the formation of an intramolecular hydrogen bond. This interaction would involve the hydrogen atom of the hydroxyl group and one of the oxygen atoms of the nitro group, forming a stable six-membered ring-like structure.

Theoretical studies on similar nitro-substituted heterocyclic compounds have demonstrated the importance of such intramolecular hydrogen bonds in stabilizing the molecular conformation. For instance, in related pyrazole structures, the formation of intramolecular N-H···O hydrogen bonds has been shown to play a crucial role in determining the relative orientation of different parts of the molecule. uni.lu

To provide a more quantitative understanding of these interactions, computational methods such as Density Functional Theory (DFT) would be required. Such calculations would allow for the determination of key geometrical parameters and the energetic stabilization afforded by the intramolecular hydrogen bond.

Table 5.6.1: Predicted Intramolecular Interactions and Their Effects

| Interacting Groups | Type of Interaction | Expected Effect on Molecular Geometry |

| 3-OH and 4-NO₂ | Intramolecular Hydrogen Bond | Formation of a pseudo-six-membered ring, enhanced planarity of the pyrazole ring and substituents. |

| 1-CH₃ and C5-H | Steric Repulsion | Minor influence on the overall conformation. |

| 4-NO₂ and 3-OH | Steric Repulsion | Potential for slight twisting of the nitro group out of the plane of the pyrazole ring. |

| 4-NO₂ and C5-H | Steric Repulsion | Minor influence on the overall conformation. |

Table 5.6.2: Hypothetical DFT-Calculated Parameters for the Intramolecular Hydrogen Bond

| Parameter | Hypothetical Value |

| O-H Bond Length (Å) | 0.98 |

| H···O Distance (Å) | 1.85 |

| O···O Distance (Å) | 2.75 |

| O-H···O Angle (°) | 150 |

| Hydrogen Bond Energy (kcal/mol) | 5-7 |

Note: The values presented in Table 5.6.2 are hypothetical and represent typical ranges observed for similar intramolecular hydrogen bonds in related organic molecules. A dedicated computational study on 1-methyl-4-nitro-1H-pyrazol-3-ol would be necessary to determine the actual values.

Chemical Reactivity and Transformation Pathways of 1 Methyl 4 Nitro 1h Pyrazol 3 Ol

Reactivity of the Hydroxyl Group at C3

The hydroxyl group at the C3 position is enolic and possesses a weakly acidic character, allowing it to undergo reactions typical of phenols and other enols. These reactions primarily involve the derivatization of the oxygen atom.

The oxygen of the C3-hydroxyl group can act as a nucleophile, attacking alkylating and acylating agents.

O-Alkylation: The formation of ether derivatives via O-alkylation is a potential transformation pathway. However, the alkylation of pyrazol-3-ones can be complex, often yielding a mixture of N-alkylated and O-alkylated products, with the reaction's regioselectivity depending on the substrate and reaction conditions. researchgate.net

O-Acylation: The hydroxyl group can be readily acylated by reacting with acid chlorides or anhydrides to form the corresponding esters. mdpi.com This reaction is a common method for protecting or modifying hydroxyl groups. A general, efficient method for the acetylation of phenols and alcohols using acetic anhydride (B1165640), often without the need for a catalyst, can be applied to substrates like 1-methyl-4-nitro-1H-pyrazol-3-ol, given the phenolic nature of its C3-hydroxyl group. researchgate.net For example, 4-nitrophenol (B140041) is quantitatively converted to 4-nitrophenylacetate using this approach. researchgate.net

The O-alkylation and O-acylation reactions directly lead to the formation of ethers and esters, respectively, at the C3 position.

Ethers: The reaction with an alkyl halide (R-X) in the presence of a base would yield the corresponding 3-alkoxy-1-methyl-4-nitro-1H-pyrazole.

Esters: The reaction with an acyl halide (R-CO-Cl) or an acid anhydride ((R-CO)₂O) yields a 1-methyl-4-nitro-1H-pyrazol-3-yl ester. These ester derivatives are valuable as intermediates in organic synthesis.

Table 1: Representative O-Acylation of a Pyrazol-3-ol Derivative

| Reactant | Reagent | Product | Conditions |

| 1-Methyl-4-nitro-1H-pyrazol-3-ol | Acetic Anhydride | 1-Methyl-4-nitro-1H-pyrazol-3-yl acetate | Catalyst-free, neat |

This is a representative reaction based on general procedures for phenol (B47542) acetylation. researchgate.net

Reactivity of the Nitro Group at C4

The nitro group at the C4 position profoundly influences the molecule's electronic properties and is itself a key site for chemical transformation, most notably reduction.

The most significant reaction of the C4-nitro group is its reduction to a primary amino group. This transformation is crucial as it converts a strongly electron-withdrawing group into an electron-donating group, fundamentally altering the chemical properties of the pyrazole (B372694) ring. acs.org

A well-established method for this reduction is catalytic hydrogenation. Specifically, 1-methyl-4-nitropyrazol-3-one derivatives can be reduced to the corresponding 4-aminopyrazol-3-one compounds using hydrogen gas with a palladium-on-carbon (Pd-C) catalyst. mdpi.comgoogle.com Other common reagents for nitro group reduction include metals like iron or zinc in an acidic medium. hymasynthesis.com

Table 2: Reduction of 1-Methyl-4-nitro-1H-pyrazol-3-ol

| Reactant | Reagent/Catalyst | Product | Reference |

| 1-Methyl-5-phenyl-4-nitro-1H-pyrazol-3(2H)-one | H₂, Pd-C | 4-Amino-1-methyl-5-phenyl-1H-pyrazol-3(2H)-one | mdpi.comgoogle.com |

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its effect through both the inductive (-I) and resonance (-M) effects. researchgate.net

Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the pyrazole ring through the sigma bond framework.

Resonance Effect: The nitro group can delocalize the pi-electrons of the pyrazole ring onto its oxygen atoms, further decreasing the electron density on the ring. researchgate.net

This strong electron-withdrawing nature deactivates the pyrazole ring towards electrophilic aromatic substitution. osti.gov Conversely, it activates the ring for nucleophilic aromatic substitution (SNAr) reactions by stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. acs.org

Nucleophilic Substitution Reactions on the Pyrazole Ring

The electron-deficient nature of the 4-nitropyrazole ring system, induced by the nitro group, makes it susceptible to nucleophilic attack. This can occur in two primary ways: displacement of the nitro group itself or displacement of another leaving group at a different position on the ring.

Displacement of the Nitro Group: The nitro group at C4 can act as a leaving group in the presence of strong nucleophiles. Research on 3,4-dinitropyrazoles has shown that the nitro group at the 4-position can be regioselectively substituted by nucleophiles such as ammonia. acs.org This demonstrates the viability of SNAr reactions where -NO₂ is displaced.

Displacement of Other Leaving Groups: A more common scenario involves the displacement of a halide leaving group from the C4 position, a reaction that is strongly activated by the C4-nitro group. For instance, 4-bromo-1-methyl-nitropyrazole derivatives react with nucleophiles like arylamines, resulting in the substitution of the bromine atom to form 4-arylamino products.

Table 3: Examples of Nucleophilic Substitution on 4-Nitropyrazole Systems

| Reactant | Nucleophile | Product | Type of Substitution | Reference |

| 1,5-Dimethyl-3,4-dinitropyrazole | Ammonia (aq) | 3-Amino-1,5-dimethyl-4-nitropyrazole | Displacement of C4-NO₂ | acs.org |

| 4-Bromo-1-methyl-3-nitropyrazole-5-carboxylic acid | Arylamine | 4-Arylamino-1-methyl-3-nitropyrazole-5-carboxylic acid | Displacement of C4-Br |

SNAr Reactions Activated by the Nitro Group

The strong electron-withdrawing nature of the nitro group at the C4 position significantly activates the pyrazole ring towards nucleophilic aromatic substitution (SNAr) reactions. This activation is a well-established principle in aromatic chemistry, where electron-withdrawing groups stabilize the intermediate Meisenheimer complex formed during the nucleophilic attack, thereby lowering the activation energy of the reaction. libretexts.orgpressbooks.pubnih.govnumberanalytics.com

While specific experimental data on SNAr reactions of 1-methyl-4-nitro-1H-pyrazol-3-ol are not extensively documented in the reviewed literature, the reactivity can be inferred from studies on related dinitropyrazoles. For instance, research on 3,4-dinitropyrazoles has shown that the nitro group at the 4-position can be regioselectively substituted by various nucleophiles. researchgate.net In these systems, the nitro group at C4 is a viable leaving group when a stronger nucleophile attacks the activated ring.

It is important to note that the hydroxyl group at the C3 position in 1-methyl-4-nitro-1H-pyrazol-3-ol exists in tautomeric equilibrium with its keto form, 1-methyl-4-nitro-1H-pyrazol-3(2H)-one. The predominant tautomer under reaction conditions will influence the precise nature and outcome of SNAr reactions. The acidity of the pyrazol-3-ol proton can also lead to the formation of a pyrazolate anion, which would further modify the ring's reactivity.

In analogous systems like 3,4,5-trinitropyrazole, the nitro group at the 4-position is readily displaced by nucleophiles such as ammonia, amines, and thiols under mild conditions. researchgate.net This suggests that the C4 position of 1-methyl-4-nitro-1H-pyrazol-3-ol would be the primary site for nucleophilic attack, potentially leading to the displacement of the nitro group. The reaction of 4-bromo-1-methyl-nitropyrazole-carboxylic acids with arylamines in the presence of copper salts also demonstrates the susceptibility of the 4-position to nucleophilic substitution. osti.gov

| Reactant | Nucleophile | Product | Reference |

| 3,4,5-Trinitropyrazole | Ammonia, Amines, Thiols | 4-Substituted-3,5-dinitropyrazoles | researchgate.net |

| 4-Bromo-1-methyl-nitropyrazole-carboxylic acids | Arylamines | 4-Arylamino-nitropyrazole-carboxylic acids | osti.gov |

Table 1: Examples of Nucleophilic Substitution on Nitropyrazole Derivatives

ANRORC (Addition of the Nucleophile, Ring Opening, Ring Closure) Mechanisms in Related Systems

The ANRORC mechanism is a significant pathway in the chemistry of nitrogen-containing heterocycles, particularly those activated by electron-withdrawing groups. wikipedia.org This mechanism involves the A ddition of a N ucleophile, followed by R ing O pening and subsequent R ing C losure. While direct studies on 1-methyl-4-nitro-1H-pyrazol-3-ol undergoing ANRORC are not available, research on structurally similar compounds provides valuable insights into this potential reaction pathway.

A notable example is the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines. researchgate.net In this reaction, the nucleophilic arylhydrazine attacks the C5 position of the pyrazole ring, leading to the formation of an adduct. This is followed by a solvent-assisted proton transfer and subsequent ring opening to form an open-chain intermediate. Intramolecular nucleophilic attack and subsequent aromatization lead to the formation of a new pyrazole ring. researchgate.net This reaction can yield a mixture of regioisomers, highlighting the complexity of the ANRORC mechanism.

The proposed mechanism for the reaction of 3-methyl-1,4-dinitro-1H-pyrazole with arylhydrazines, which serves as a model for the potential reactivity of 1-methyl-4-nitro-1H-pyrazol-3-ol, is outlined below:

Nucleophilic Addition: The arylhydrazine attacks the C5 position of the pyrazole ring.

Ring Opening: The pyrazole ring opens to form a more stable open-chain intermediate.

Ring Closure: Intramolecular cyclization occurs to form a new five-membered ring.

Aromatization: The loss of a leaving group restores the aromaticity of the pyrazole ring.

The ANRORC mechanism is a powerful tool for the transformation of heterocyclic systems and the synthesis of novel derivatives. The susceptibility of the pyrazole ring in 1-methyl-4-nitro-1H-pyrazol-3-ol to nucleophilic attack, due to the activating nitro group, suggests that under appropriate conditions with suitable nucleophiles, it could also undergo transformations via an ANRORC pathway.

Electrophilic Reactions on the Pyrazole Ring (if applicable)

Generally, the pyrazole ring is considered an electron-rich aromatic system and readily undergoes electrophilic substitution reactions, typically at the C4 position if it is unsubstituted. nih.gov However, the presence of a strong electron-withdrawing nitro group, as in 1-methyl-4-nitro-1H-pyrazol-3-ol, significantly deactivates the ring towards electrophilic attack.

Despite this deactivation, electrophilic substitution on nitropyrazoles is not entirely precluded, although it requires more forcing conditions. Nitration of pyrazole itself can lead to N-nitropyrazole, which can then rearrange to 3-nitropyrazole or 4-nitropyrazole. mdpi.com Further nitration of nitropyrazoles to yield dinitro or trinitro derivatives is also possible, demonstrating that the nitro-substituted ring can still react with strong electrophiles. mdpi.com

For 1-methyl-4-nitro-1H-pyrazol-3-ol, the C4 position is already occupied by the nitro group. The remaining open position for electrophilic substitution is C5. However, the deactivating effect of the nitro group at C4, combined with the electronic influence of the adjacent N1-methyl and C3-hydroxyl groups, would make electrophilic substitution at C5 highly unfavorable. Any potential electrophilic attack would likely require harsh reaction conditions and may lead to a mixture of products or decomposition.

| Starting Material | Reagent | Product | Observation | Reference |

| Pyrazole | Nitrating agent | N-Nitropyrazole | Rearranges to 3- or 4-nitropyrazole | mdpi.com |

| 1-Methylpyrazole (B151067) | Nitrating agent | 1-Methyl-3-nitropyrazole & 1-Methyl-4-nitropyrazole | Mixture of isomers | chemguide.co.uk |

| 3-Nitropyrazole | Fuming Nitric Acid | 3,4-Dinitropyrazole | Further nitration is possible | mdpi.com |

Table 2: Examples of Electrophilic Nitration of Pyrazole Derivatives

Derivatives and Functionalization of the 1 Methyl 4 Nitro 1h Pyrazol 3 Ol Scaffold

Synthesis of C-Substituted Derivatives of 1-Methyl-4-nitro-1H-pyrazol-3-ol

Modification of the pyrazole (B372694) ring's carbon backbone is crucial for developing analogues with diverse structural features. These modifications typically involve modern cross-coupling reactions or classical electrophilic substitution, targeting positions C3 and C5.

The introduction of carbon-based substituents onto the pyrazole ring is most effectively achieved through palladium-catalyzed cross-coupling reactions. These methods provide a powerful toolkit for forming C-C bonds under relatively mild conditions. wikipedia.orglibretexts.orgorganic-chemistry.org

A primary strategy involves converting the hydroxyl group at the C3 position of 1-methyl-4-nitro-1H-pyrazol-3-ol into a triflate (trifluoromethanesulfonate). This transforms the hydroxyl into an excellent leaving group, enabling various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs the pyrazole-triflate with an organoboron reagent (boronic acid or ester) to introduce aryl or heteroaryl groups. nih.govnih.govresearchgate.net The reaction is known for its high tolerance of functional groups. For instance, the Suzuki-Miyaura coupling of pyrazole halides with various boronic acids has been used to synthesize a range of 4-substituted-1H-pyrazole-3,5-diamines. rsc.org

Sonogashira Coupling: This method introduces alkyne moieties by coupling the triflate with a terminal alkyne. rsc.orgacs.orgorganic-chemistry.org The resulting alkynylpyrazoles are versatile intermediates for further transformations, including the synthesis of more complex heterocyclic systems.

Heck Coupling: The Heck reaction allows for the introduction of alkenyl groups by reacting the triflate with an alkene. researchgate.netnih.govacs.org This reaction has been successfully applied to synthesize indole-pyrazole hybrids from 4-ethenyl-1H-pyrazoles and bromo-indoles. researchgate.net

Direct C-H activation is an emerging alternative that avoids the pre-functionalization of the pyrazole ring. Palladium-catalyzed methods have been developed for the direct arylation of sp3 C-H bonds directed by the pyrazole ring itself, offering a more atom-economical route to β-phenethylamines after subsequent cleavage. nih.gov

| Reaction Type | Catalyst/Reagents | Substrate Type | Product | Ref. |

| Suzuki-Miyaura | Pd(PPh₃)₄, Na₂CO₃ | Pyrazole Halide/Triflate, Arylboronic Acid | Aryl-substituted Pyrazole | nih.govresearchgate.net |

| Sonogashira | Pd(II)/Cu(I) | Pyrazole Halide/Triflate, Terminal Alkyne | Alkynyl-substituted Pyrazole | rsc.orgacs.org |

| Heck | Ligandless Pd catalyst | Pyrazole Halide/Triflate, Alkene | Alkenyl-substituted Pyrazole | researchgate.netnih.gov |

| C-H Arylation | Pd(OAc)₂, Ag₂O | N-Alkyl Pyrazole, Aryl Iodide | β-Aryl-N-Alkyl Pyrazole | nih.gov |

Halogenation provides key intermediates for further functionalization, particularly through cross-coupling reactions. For the 1-methyl-4-nitro-1H-pyrazol-3-ol scaffold, the most likely position for electrophilic halogenation is C5, although the electron-withdrawing effect of the nitro group at C4 deactivates the ring.

Studies on related pyrazol-3-ones have shown that halogenation can be achieved using standard reagents. researchgate.net For example, reactions with bromine, N-bromosuccinimide, or iodine monochloride can introduce halogen atoms onto the pyrazole ring. The synthesis of 4-bromo-3,5-dinitro-1H-pyrazole demonstrates that even strongly deactivated pyrazole rings can be halogenated, which can then serve as substrates for Suzuki-Miyaura coupling to introduce aryl and heteroaryl groups at the C4 position. rsc.org

Synthesis of N-Functionalized Derivatives (Beyond N1-Methylation)

Since the N1 position is already occupied by a methyl group, further functionalization of the ring nitrogen atoms is not straightforward. However, the pyrazol-3-ol moiety exists in equilibrium with its pyrazol-5-one tautomer. The reactivity of this system allows for functionalization at the exocyclic oxygen atom.

Direct N-alkylation or N-acylation at the N2 position of 1-methyl-4-nitro-1H-pyrazol-3-ol is generally not feasible due to the existing N1-methylation. The chemistry of this scaffold is dominated by the reactivity of the pyrazol-3-ol/one system. Deprotonation of the hydroxyl group creates a nucleophilic oxygen anion, leading to O-alkylation or O-acylation.

O-Alkylation: The reaction of pyrazol-3-ones with alkylating agents (e.g., alkyl halides) in the presence of a base typically yields O-alkylated products (3-alkoxypyrazoles). The ratio of N- versus O-alkylation in unsubstituted pyrazolones is sensitive to reaction conditions, but for N1-substituted systems, O-alkylation is the primary pathway for reaction at a heteroatom. researchgate.net

O-Acylation: Similarly, acylation with acyl chlorides or anhydrides in the presence of a base will lead to the formation of the corresponding O-acyl derivative (a pyrazol-3-yl ester).

These reactions provide access to a different class of derivatives where the modification is on the exocyclic oxygen, altering the electronic and steric properties of the molecule.

While the target compound is N1-methylated, the synthesis of N-aryl analogues, such as 1-aryl-4-nitro-1H-pyrazol-3-ol, represents an important class of related derivatives. These are typically synthesized using classical ring-forming reactions. youtube.com

The most common method is the Knorr pyrazole synthesis, which involves the condensation of an arylhydrazine with a suitable 1,3-dicarbonyl compound. youtube.comresearchgate.net For the synthesis of 1-aryl-4-nitro-1H-pyrazol-3-ol, a potential precursor would be a β-keto ester containing a nitro group, such as ethyl 2-nitro-3-oxobutanoate.

Alternatively, modern catalytic methods allow for the N-arylation of pre-formed pyrazole rings. Copper- or palladium-catalyzed cross-coupling reactions between a pyrazole and an aryl halide or arylboronic acid have become powerful tools for creating N-aryl bonds. organic-chemistry.org These methods offer broad substrate scope and functional group tolerance.

| Method | Reactants | Key Features | Ref. |

| Knorr Synthesis | Arylhydrazine, β-Ketoester | Classical, robust ring formation | youtube.comresearchgate.net |

| Cu-catalyzed N-arylation | Pyrazole, Aryl Halide/Boronic Acid | Milder conditions, good functional group tolerance | organic-chemistry.org |

| Pd-catalyzed N-arylation | Pyrazole, Aryl Triflate | High yields for challenging substrates | organic-chemistry.org |

Pyrazolone-Based Hybrid Molecules

The pyrazolone (B3327878) scaffold serves as a valuable building block for the construction of fused heterocyclic systems, leading to hybrid molecules with potentially novel properties. These are often synthesized by building a new ring onto the pyrazole core. Pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines are prominent examples of such fused systems. mdpi.comnih.gov

The synthesis of these hybrids often starts from a functionalized pyrazole. For example, 5-aminopyrazoles are key precursors that can react with 1,3-dicarbonyl compounds or α,β-unsaturated ketones to form the fused pyridine (B92270) ring. mdpi.commdpi.com In the context of 1-methyl-4-nitro-1H-pyrazol-3-ol, a synthetic sequence would first require the introduction of an amino group, typically at the C5 position. This could be achieved by reduction of a C5-nitro group, if one were introduced.

Role of 1 Methyl 4 Nitro 1h Pyrazol 3 Ol As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules